4-Chloro-6-(piperazin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperazine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
4-Chloro-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They have also been found to inhibit acetylcholinesterase (AChE) , an enzyme that plays a crucial role in neurotransmission.
Mode of Action
The compound interacts with its targets, protein kinases, and AChE, leading to their inhibition . In the case of protein kinases, this inhibition can disrupt cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . For AChE, its inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain .
Biochemical Pathways
The inhibition of protein kinases can affect various biochemical pathways involved in cell growth, differentiation, migration, and metabolism . Similarly, the inhibition of AChE can impact cholinergic neurotransmission, affecting learning and memory .
Result of Action
The inhibition of protein kinases by this compound can potentially lead to the disruption of cell growth and metabolism, which could have implications in conditions like cancer . The inhibition of AChE can lead to an increase in acetylcholine levels, potentially impacting conditions like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(piperazin-1-yl)pyrimidine typically involves the nucleophilic substitution reaction of 4,6-dichloropyrimidine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation of the piperazine ring can produce N-oxides .
Scientific Research Applications
4-Chloro-6-(piperazin-1-yl)pyrimidine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders and cancer.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators, which are valuable tools for studying biological pathways and disease mechanisms.
Chemical Biology: It is employed in the design of chemical probes for investigating cellular processes and identifying potential therapeutic targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a pyrimidine derivative with a piperazine ring and has been studied for its acetylcholinesterase inhibitory activity.
4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with a piperazine ring, known for its potential use in medicinal chemistry.
Uniqueness
4-Chloro-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the piperazine ring at the 6-position allows for versatile chemical modifications and interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
4-chloro-6-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDWNXPKSXBXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582184 | |
Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373356-50-4 | |
Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-(piperazin-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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